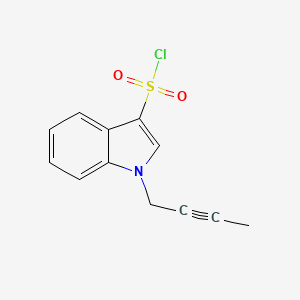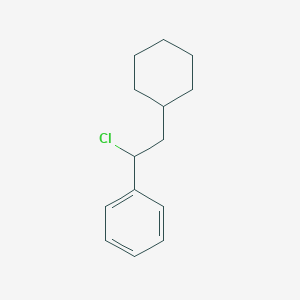
(1-Chloro-2-cyclohexylethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloro-2-cyclohexylethyl)benzene is an organic compound with the molecular formula C14H19Cl It consists of a benzene ring substituted with a chloro group and a cyclohexylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-2-cyclohexylethyl)benzene typically involves the alkylation of benzene with a suitable cyclohexylethyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows: [ \text{C6H6} + \text{C6H11CH2Cl} \xrightarrow{\text{AlCl3}} \text{C6H5CH2C6H11Cl} ]
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for large-scale synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Chloro-2-cyclohexylethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The benzylic position (carbon directly attached to the benzene ring) can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to remove the chloro group, forming the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Substitution: Formation of (1-Hydroxy-2-cyclohexylethyl)benzene.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of (2-cyclohexylethyl)benzene.
Applications De Recherche Scientifique
(1-Chloro-2-cyclohexylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of substituted benzene compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Chloro-2-cyclohexylethyl)benzene involves its interaction with molecular targets through its chloro and cyclohexylethyl groups. The chloro group can participate in nucleophilic substitution reactions, while the cyclohexylethyl group can influence the compound’s hydrophobic interactions and steric effects. These interactions can affect various biochemical pathways and molecular targets.
Comparaison Avec Des Composés Similaires
(1-Chloro-2-phenylethyl)benzene: Similar structure but with a phenyl group instead of a cyclohexyl group.
(1-Bromo-2-cyclohexylethyl)benzene: Similar structure but with a bromo group instead of a chloro group.
(1-Chloro-2-cyclohexylmethyl)benzene: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: (1-Chloro-2-cyclohexylethyl)benzene is unique due to the presence of both a chloro group and a cyclohexylethyl group, which confer distinct chemical reactivity and physical properties. The combination of these groups can lead to unique interactions and applications in various fields.
Propriétés
Formule moléculaire |
C14H19Cl |
|---|---|
Poids moléculaire |
222.75 g/mol |
Nom IUPAC |
(1-chloro-2-cyclohexylethyl)benzene |
InChI |
InChI=1S/C14H19Cl/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2 |
Clé InChI |
YBBSOEGEWFVSBK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC(C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, bis[hexafluorophosphate](/img/structure/B12821674.png)
![Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-en-3-one](/img/structure/B12821676.png)
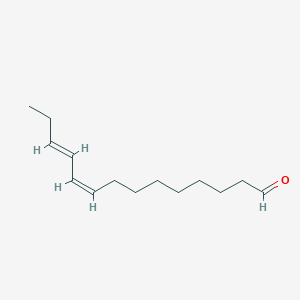
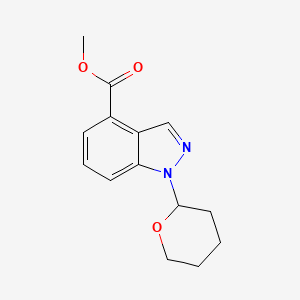
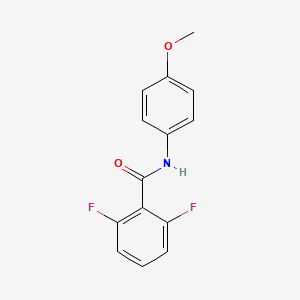
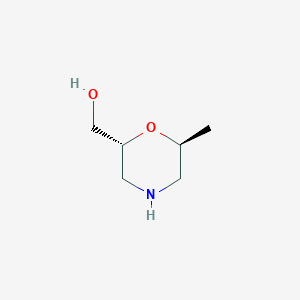
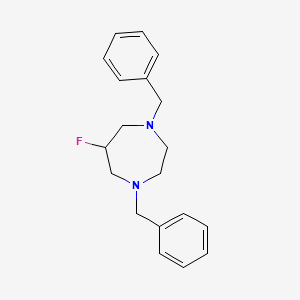

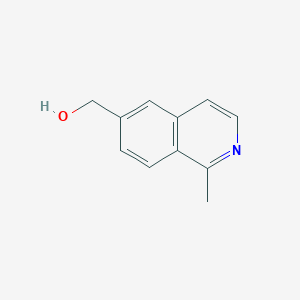
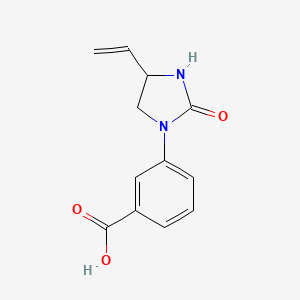
![(1R,2S,3S,4S,5S,11S,14S,17S,19R,21R,23S,25R,26R,27S,31R,34S)-25-[(2S)-2,3-dihydroxypropyl]-2,5-dihydroxy-26-methoxy-19-methyl-13,20-dimethylidene-24,35,36,37,38,39-hexaoxaheptacyclo[29.3.1.13,6.14,34.111,14.117,21.023,27]nonatriacontane-8,29-dione](/img/structure/B12821738.png)

